3-(4-Methoxyphenyl)propionic acid (MPP) is an organic compound classified as a phenylpropanoic acid derivative. It is a naturally occurring compound found in various plants, including Piper sarmentosum []. MPP has been identified as a metabolite of certain flavonoids after consumption of cranberries [].
Several synthetic methods have been documented for the preparation of 3-(4-methoxyphenyl)propionic acid. A notable approach involves the hydrolysis of 3-(4-methoxyphenyl)propionitrile, which can yield the desired acid through reaction with water under acidic or basic conditions. Another method includes the acylation of amines using acyl chlorides derived from 3-(4-methoxyphenyl)propionic acid.
A specific synthesis route involves the reaction of 4-methoxyphenol with propionic anhydride or propionyl chloride in the presence of a base to facilitate the formation of the propionic acid derivative. The reaction conditions typically require careful control of temperature and pH to optimize yield and purity.
The molecular structure of 3-(4-methoxyphenyl)propionic acid features a central propionic acid group attached to a para-substituted methoxyphenyl group. The structural formula can be represented as follows:
Key structural data includes:
3-(4-Methoxyphenyl)propionic acid participates in various chemical reactions typical of carboxylic acids. It can undergo esterification with alcohols to form esters, which are often used in fragrance and flavor industries. Additionally, it can react with amines to form corresponding amides.
The compound may also participate in nucleophilic substitution reactions due to the presence of the methoxy group, which can enhance electrophilicity at specific positions on the aromatic ring. Furthermore, it can be involved in oxidation reactions leading to more complex derivatives.
The mechanism of action for 3-(4-methoxyphenyl)propionic acid primarily revolves around its interaction with biological systems, particularly in relation to its potential anti-inflammatory properties. Research suggests that this compound may modulate pathways associated with pain and inflammation by inhibiting cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs.
In animal models, it has been observed that derivatives of this compound can influence metabolic processes, potentially enhancing lipid metabolism and improving insulin sensitivity through gut microbiota modulation.
The physical properties of 3-(4-methoxyphenyl)propionic acid are as follows:
Chemical properties include:
3-(4-Methoxyphenyl)propionic acid has several applications in scientific research and industry:
Research continues into its potential health benefits, particularly concerning metabolic disorders and inflammatory diseases, highlighting its relevance in both medicinal chemistry and nutritional biochemistry.
3-(4-Methoxyphenyl)propionic acid (HMPA), also known as p-methoxyhydrocinnamic acid or dihydroferulic acid, is a phenolic acid derivative belonging to the phenylpropanoid class of organic compounds. This metabolite has garnered significant scientific interest due to its dual origin: direct occurrence in plant materials and formation through microbial biotransformation of dietary polyphenols in the mammalian gut [1] [2]. Structurally characterized by a propionic acid chain attached to a methoxy-substituted phenyl ring, HMPA serves as a critical intermediate in phenolic metabolism and exhibits bioactive properties relevant to metabolic health [2] [5]. Its physiological significance is particularly linked to the modulation of lipid metabolism pathways and gut microbiota composition, positioning it as a molecule of interest in nutritional biochemistry and preventive health research [1] [2]. Research over the past decade has progressively elucidated its biosynthetic routes, bioavailability kinetics, and molecular mechanisms of action, revealing a complex interplay between diet, microbial ecology, and host physiology mediated by this compound.
HMPA possesses the systematic IUPAC name 3-(4-methoxyphenyl)propanoic acid and the molecular formula C₁₀H₁₂O₃, corresponding to a molecular weight of 180.20 g/mol [3] [6]. The compound features a phenyl ring substituted with a methoxy group (-OCH₃) at the para position (C4) and a three-carbon propanoic acid chain (-CH₂-CH₂-COOH) attached at C1, classifying it as a hydrocinnamic acid derivative. This structural configuration contributes to its physicochemical properties, including a melting point range of 98–100°C and a boiling point of 194°C at 15 mmHg [6]. The carboxylic acid functional group confers acidity, with a predicted pKa value of approximately 4.71 in aqueous solutions [6]. Spectroscopic characterization includes distinct nuclear magnetic resonance (NMR) signals: aromatic protons appear between δ 6.80–7.20 ppm, methylene protons adjacent to the phenyl ring (C2) resonate near δ 2.80–3.00 ppm (t), the α-methylene group (C3) near δ 2.50–2.65 ppm (t), and the methoxy singlet at δ 3.75–3.80 ppm [4] [9]. The carbonyl carbon in the carboxylic acid group produces a characteristic signal around δ 175–180 ppm in ¹³C NMR spectra. These structural attributes differentiate HMPA from its isomers, such as 3-(3-methoxyphenyl)propionic acid (melting point 145–148°C) and 3-(2-methoxyphenyl)propionic acid [3] [7].
Table 1: Structural and Physicochemical Properties of HMPA
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₀H₁₂O₃ | - |
Systematic Name | 3-(4-Methoxyphenyl)propanoic acid | - |
Molecular Weight | 180.20 g/mol | - |
Melting Point | 98–100°C | Lit. [6] |
Boiling Point | 194°C | At 15 mmHg [6] |
Density | 1.144 ± 0.06 g/cm³ | Predicted [6] |
pKa | 4.71 ± 0.10 | Predicted [6] |
Enthalpy of Sublimation (ΔsubH°) | 124.5 ± 1.7 kJ/mol | 341–357 K [4] |
HMPA occurs both as a natural plant constituent and as a microbial metabolite derived from dietary precursors. Direct sources include coffee beans, where it exists in free and conjugated forms, alongside its biogenetic precursor ferulic acid (4-hydroxy-3-methoxycinnamic acid) [1] [2]. Significant quantities have also been detected in citrus fruits (oranges, lemons), carrots, and rice bran, though concentrations vary considerably based on plant variety, growth conditions, and processing methods [1]. Crucially, HMPA is more abundantly formed in the mammalian gastrointestinal tract through microbial biotransformation of complex dietary polyphenols, particularly hydroxycinnamates like ferulic acid and chlorogenic acid (5-O-caffeoylquinic acid) abundant in coffee, whole grains, and numerous fruits and vegetables [1] [5]. Human studies involving ileostomy patients have demonstrated minimal HMPA detection after coffee consumption when the colon is bypassed, confirming that colonic microbiota are primarily responsible for its production from precursors like chlorogenic acid and caffeic acid [2]. Following absorption, HMPA undergoes phase II metabolism (glucuronidation/sulfation) in the liver and enters systemic circulation, with urinary excretion serving as a major elimination pathway [2] [5]. Its rapid pharmacokinetic profile—detectable in portal blood within 15 minutes post-ingestion—underscores efficient absorption from the intestinal lumen [2].
Table 2: Dietary Sources and Metabolic Origins of HMPA
Source Type | Specific Sources/Precursors | Notes |
---|---|---|
Direct Plant Sources | Coffee beans, oranges, carrots, rice bran | Concentrations typically low; varies with processing |
Precursor Compounds | Chlorogenic acid, caffeic acid, ferulic acid | Abundant in coffee, fruits, vegetables |
Key Microbial Genera for Bioconversion | Bacteroides spp., Lactobacillus plantarum, Eubacterium ramulus | Bacteroidetes phylum predominates [1] [5] |
Absorption Kinetics | Detectable in portal blood within 15 min | Rapid absorption; higher efficiency than precursors [2] |
Metabolic Fate | Glucuronidation/sulfation in liver; urinary excretion | Major elimination pathway [2] |
The biosynthesis of HMPA occurs through distinct enzymatic pathways in plants and microorganisms, with the gut microbiota playing a particularly significant role in mammalian systems.
Microbial Biosynthesis: In the human colon, HMPA is predominantly produced through the microbial reduction of ferulic acid (4-hydroxy-3-methoxycinnamic acid). This transformation involves a two-step enzymatic reduction: First, ferulic acid undergoes enzymatic saturation of the α,β-unsaturated double bond catalyzed by hydroxycinnamate reductases, yielding dihydroferulic acid (HMPA). Lactobacillus plantarum exemplifies this capability, possessing a heterodimeric NADH-dependent coumarate reductase that facilitates this conversion [2] [5]. Additionally, numerous commensal bacteria within the Bacteroidetes phylum (e.g., Bacteroides uniformis, Bacteroides ovatus) contribute to this bioconversion, often via the degradation of complex phenolic esters like chlorogenic acid. These bacteria first hydrolyze chlorogenic acid to caffeic acid, which is subsequently metabolized through dehydroxylation and reduction steps to yield HMPA [1] [5]. The enzyme hydroxycinnamoyl-CoA hydratase/lyase (also known as feruloyl-CoA synthase) further catalyzes the conversion of ferulic acid to vanillin and acetate, with HMPA serving as an intermediate in some pathways [8].
Plant Biosynthesis: In plants, HMPA is synthesized as an intermediate in the phenylpropanoid pathway. The route begins with phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylations by cinnamate-4-hydroxylase (C4H) yield p-coumaric acid, which undergoes methylation and hydroxylation to produce ferulic acid. Reduction of ferulic acid via cinnamoyl-CoA reductase (CCR) and enoyl-CoA hydratase activities ultimately generates HMPA, though it is typically present at low concentrations as it serves primarily as a precursor for lignin biosynthesis and other phenylpropanoids [8]. In Vanilla planifolia, HMPA is implicated in vanillin biosynthesis, where it undergoes chain shortening via β-oxidation [8]. Unlike microbial systems, free HMPA accumulation in plants remains limited, suggesting tight metabolic channeling toward downstream metabolites.
Table 3: Enzymatic Systems in HMPA Biosynthesis
System | Key Enzymes | Substrates | Products |
---|---|---|---|
Microbial | NADH-dependent coumarate reductase | Ferulic acid, caffeic acid | HMPA |
Hydroxycinnamoyl-CoA hydratase/lyase | Feruloyl-CoA | Vanillin, HMPA (indirect) | |
β-Glucosidases (precursor release) | Chlorogenic acid, glycosides | Aglycones for reduction | |
Plant | Phenylalanine ammonia-lyase (PAL) | Phenylalanine | Cinnamic acid |
Cinnamate-4-hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | |
Cinnamoyl-CoA reductase (CCR) | Feruloyl-CoA | Coniferaldehyde (pathway) | |
Enoyl-CoA hydratase | Feruloyl-CoA derivatives | HMPA-CoA intermediates |
The biochemical divergence between plant and microbial pathways highlights HMPA's metabolic versatility. While plants predominantly utilize it as a pathway intermediate, gut microbes produce it as an endpoint metabolite capable of systemic absorption and physiological activity in mammals. This microbial production pathway is nutritionally significant, as it transforms complex dietary phenolics into a bioavailable metabolite with demonstrated effects on host metabolism and gut microbial ecology [1] [2] [5].
Comprehensive Compound NomenclatureSynonyms for 3-(4-Methoxyphenyl)propionic Acid:
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